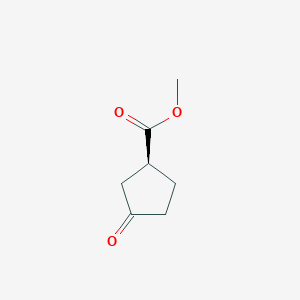
Methyl-(1S)-3-Oxocyclopentan-1-carboxylat
Übersicht
Beschreibung
Methyl (1S)-3-oxocyclopentane-1-carboxylate, also known as methylcyclopentane-1-carboxylate or simply methylcyclopentane-1-carboxylate, is an organic compound belonging to the cyclopentane family of compounds. It is a colorless liquid with a pungent odor. It is a widely used chemical in the laboratory and industrial settings, and is known for its versatility in synthesis and its wide range of applications.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung wird in der organischen Synthese verwendet . Es kann als Ausgangsmaterial oder Zwischenprodukt bei der Synthese verschiedener anderer Verbindungen verwendet werden. Zum Beispiel wurde es bei der Synthese von N-(((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-dodecan/tetradecanamido-N,N-dimethylpropan-1-aminium Bromid verwendet .
Antibakterielle Aktivität
Die Verbindung hat eine bakterizide Aktivität gegen S. aureus gezeigt, die mit der eines Referenzmedikaments (Miramistin) vergleichbar ist . Dies deutet darauf hin, dass es bei der Entwicklung neuer antimikrobieller Wirkstoffe eingesetzt werden könnte.
Antifungal Aktivität
Eine der Verbindungen, die unter Verwendung von „(S)-METHYL 3-OXO-CYCLOPENTANECARBOXYLATE“ synthetisiert wurden, zeigte eine ausgeprägte Aktivität gegen alle Arten von Pilzen, die höher war als die Aktivität von Miramistin . Dies zeigt sein Potenzial für die Behandlung verschiedener Pilzinfektionen.
Behandlung von P. aeruginosa-assoziierten Infektionen
Eine weitere Verbindung, die unter Verwendung von „(S)-METHYL 3-OXO-CYCLOPENTANECARBOXYLATE“ synthetisiert wurde, zeigte eine 16-fach höhere Aktivität gegen P. aeruginosa im Vergleich zu der Verbindung, die das Myristinsäurefragment enthält . Dies deutet auf seine mögliche Verwendung bei der Behandlung von P. aeruginosa-assoziierten Infektionen hin.
Spektral- und Kristallographische Studien
Die Verbindung wurde in spektroskopischen und kristallographischen Studien verwendet . Die Bildung der Verbindung wurde durch die Analyse der elementaren Zusammensetzung sowie durch IR-, 1 H-NMR-, 13 C-NMR-, COSY- und HETCOR-spektroskopische und kristallographische Studien berichtet .
Entwicklung von Pyrazolringen mit antimalarieller und antibakterieller Aktivität
Die Verbindung wurde als vielversprechendes Ausgangsmaterial für die Entwicklung von Pyrazolringen mit antimalarieller und antibakterieller Aktivität ausgewählt .
Eigenschaften
IUPAC Name |
methyl (1S)-3-oxocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-10-7(9)5-2-3-6(8)4-5/h5H,2-4H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGCFXSELRVRFH-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine](/img/structure/B162060.png)


